![molecular formula C15H17N5O B2958096 (5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235657-08-5](/img/structure/B2958096.png)
(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, commonly known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives with antimicrobial properties. This research involved the condensation of acid chlorides with piperazine derivatives to produce compounds with variable antimicrobial activity against bacteria and fungi. The structural analogs of "(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" were evaluated, highlighting the significance of these compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Pharmacological Evaluation
Tsuno et al. (2017) identified a novel series of methanone derivatives as selective TRPV4 channel antagonists, demonstrating their analgesic effect in models of induced mechanical hyperalgesia. This work indicates the potential therapeutic applications of these compounds in pain management, showcasing the compound's relevance in pharmacological research (Tsuno et al., 2017).
Synthesis and Biological Activity of Triazole Analogues
Research by Nagaraj, Srinivas, and Rao (2018) detailed the synthesis of novel triazole analogues, including structures akin to "(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone," and their evaluation for antibacterial activity. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting a route for further pharmaceutical development (Nagaraj, Srinivas, & Rao, 2018).
Molecular Interaction Studies
A study by Shim et al. (2002) on a structurally related antagonist provided insights into the molecular interactions with the CB1 cannabinoid receptor, offering a framework for understanding the binding mechanisms of similar compounds. This research contributes to the field by elucidating how such molecules might interact with biological targets, influencing the design of new therapeutic agents (Shim et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets, such as tyrosine kinases . These enzymes play a crucial role in signal transduction pathways and are involved in regulating cellular functions such as growth, differentiation, and metabolism .
Mode of Action
It’s likely that it interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell growth and proliferation . The compound’s interaction with its targets could potentially disrupt these pathways, leading to downstream effects on cellular functions.
Pharmacokinetics
The compound’s solubility and molecular interactions could potentially influence its bioavailability .
Result of Action
Based on the potential targets and pathways it may affect, the compound could potentially influence cellular growth, differentiation, and metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . .
Eigenschaften
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-12-10-18-13(11-17-12)15(21)20-8-6-19(7-9-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXOTFVSKKNFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.